molecular formula C14H13BrN2OS B11676035 N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11676035
M. Wt: 337.24 g/mol
InChI Key: OGURMUWDUATIQW-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a Schiff base derivative characterized by a hydrazide backbone, a 4-bromophenyl group, and a thiophen-2-yl moiety. This compound has garnered attention for its diverse biological activities, including antiviral and enzyme inhibitory properties. Its structure allows for extensive conjugation and hydrogen bonding, which are critical for interactions with biological targets .

Properties

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13BrN2OS/c1-10(11-4-6-12(15)7-5-11)16-17-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10-

InChI Key

OGURMUWDUATIQW-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 4-bromoacetophenone with thiophene-2-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Antiviral Activity

The bromophenyl ethylidene derivative demonstrates potent virustatic effects against Hepatitis A Virus (HAV). Key analogs and their activities are summarized below:

Compound Target Activity IC50 (μg/ml) Therapeutic Index (TI) Reference
N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide HAV replication inhibition 10.7 91
2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-chlorophenyl)ethylidene)acetohydrazide HAV adsorption inhibition 8.5 88

Key Observations :

  • The bromophenyl derivative shows higher IC50 than the chlorophenyl analog but comparable TI values, suggesting similar safety profiles.
  • Halogen substituents (Br, Cl) enhance antiviral potency compared to non-halogenated analogs .
Enzyme Inhibition

The compound exhibits selective monoamine oxidase (MAO) inhibition:

Compound MAO-A IC50 (μM) MAO-B IC50 (nM) Selectivity Index (MAO-B/MAO-A) Reference
N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide (Compound 6) 0.42 - -
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (Compound 31) - 1.8 766.67

Key Observations :

  • The bromophenyl derivative is a potent MAO-A inhibitor, while the nitrobenzothiazole analog (Compound 31) selectively targets MAO-B.
  • Substitution at the hydrazide backbone (e.g., nitrobenzothiazole vs. thiophene) dictates enzyme specificity .
Antibacterial Activity

Halogenated derivatives, including the bromophenyl compound, show enhanced antibacterial activity:

Compound Bacterial Activity (vs. Streptomycin) Substituent Effect Reference
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Strong Chlorine
N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide Moderate (inferred) Bromine

Key Observations :

  • Chlorine substituents may offer stronger antibacterial effects than bromine in similar scaffolds.
  • Electron-withdrawing groups (e.g., halogens) improve membrane penetration and target binding .

Substituent Effects on Physicochemical Properties

Melting Points and Stability

Substituents influence melting points and synthetic yields:

Compound Melting Point (°C) Yield (%) Key Substituent Reference
N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide Not reported - Br, thiophene
2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)-N′-(1-(thiophen-2-yl)ethylidene)acetohydrazide (Compound 26) 162–165 69 Imidazolidinedione
2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N’-(1-(2,4-dihydroxyphenyl)ethylidene) acetohydrazide (6a) 230 62.45 Allyl, dihydroxyphenyl

Key Observations :

  • Bulky substituents (e.g., imidazolidinedione) lower melting points, likely due to reduced crystallinity.
  • Polar groups (e.g., hydroxyl) increase stability but may complicate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.